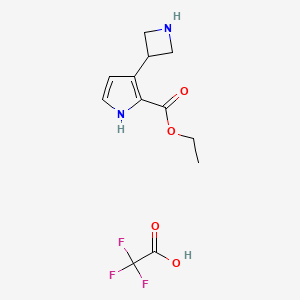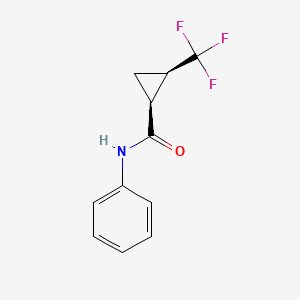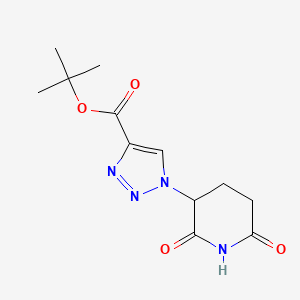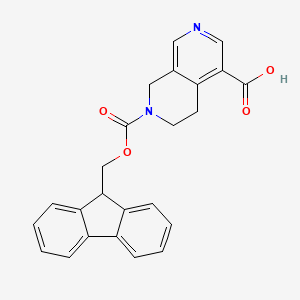
ethyl3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate,trifluoroaceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate, trifluoroacetic acid is a complex organic compound that features both azetidine and pyrrole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction.
Industrial Production Methods
For industrial-scale production, a green and cost-effective synthesis method is preferred. This often involves the use of commercially available and low-cost starting materials, and environmentally friendly reagents. For example, the synthesis of quaternary heterocyclic intermediates for similar compounds has been achieved using green oxidation reactions in microchannel reactors .
化学反応の分析
Types of Reactions
Ethyl 3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the azetidine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce various reduced derivatives.
科学的研究の応用
Ethyl 3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate has several applications in scientific research:
作用機序
The mechanism of action of ethyl 3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrrole ring can also participate in various biochemical pathways, contributing to the compound’s overall biological effects .
類似化合物との比較
Similar Compounds
Azetidine: A four-membered ring containing one nitrogen atom.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Piperidine: A six-membered ring with one nitrogen atom.
Morpholine: A six-membered ring containing both nitrogen and oxygen atoms.
Uniqueness
Ethyl 3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate is unique due to the combination of azetidine and pyrrole rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C12H15F3N2O4 |
|---|---|
分子量 |
308.25 g/mol |
IUPAC名 |
ethyl 3-(azetidin-3-yl)-1H-pyrrole-2-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H14N2O2.C2HF3O2/c1-2-14-10(13)9-8(3-4-12-9)7-5-11-6-7;3-2(4,5)1(6)7/h3-4,7,11-12H,2,5-6H2,1H3;(H,6,7) |
InChIキー |
REDMMSJCNAHMHR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CN1)C2CNC2.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Hydroxymethyl)azetidin-2-yl]methanol](/img/structure/B13548322.png)

![1-methyl-6-oxo-N-[3-phenyl-2-(piperidin-2-yl)propyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide hydrochloride](/img/structure/B13548335.png)
![6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13548337.png)
![1-[(3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-phenylmethoxyethanone;hydrochloride](/img/structure/B13548342.png)
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/no-structure.png)
![1-Aminospiro[3.3]heptane-1-carboxylicacidhydrochloride](/img/structure/B13548374.png)
![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-hydroxyacetic acid](/img/structure/B13548379.png)



![5-{[(Tert-butoxy)carbonyl]amino}-3-propyl-1,2-thiazole-4-carboxylic acid](/img/structure/B13548387.png)
